molecular formula C13H11N3 B10842383 3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine

3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine

Cat. No. B10842383
M. Wt: 209.25 g/mol
InChI Key: SGAMWPHZFACGBU-UHFFFAOYSA-N
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Description

3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a triazine ring substituted with a 3-methylphenylethynyl group and a methyl group, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine can be achieved through various synthetic routes. One common method involves the reaction of 3-methylphenylacetylene with 5-methyl-1,2,4-triazine under suitable reaction conditions. The reaction typically requires a catalyst, such as a transition metal catalyst, and may be carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature, solvent, and reaction time, can be optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The use of efficient catalysts and optimized reaction conditions can enhance the production efficiency and reduce the cost of manufacturing. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced triazine compounds. Substitution reactions result in the formation of various substituted triazine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The triazine ring and the phenylethynyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylphenylethynyl)-5-methyl[1,2,4]triazine is unique due to the presence of both the 3-methylphenylethynyl group and the methyl group at the 5-position of the triazine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for various applications .

properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

5-methyl-3-[2-(3-methylphenyl)ethynyl]-1,2,4-triazine

InChI

InChI=1S/C13H11N3/c1-10-4-3-5-12(8-10)6-7-13-15-11(2)9-14-16-13/h3-5,8-9H,1-2H3

InChI Key

SGAMWPHZFACGBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C#CC2=NC(=CN=N2)C

Origin of Product

United States

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